molecular formula C15H10Cl2N2OS B10977182 2,6-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

2,6-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B10977182
M. Wt: 337.2 g/mol
InChI Key: DUODDZRRQVKMJN-UHFFFAOYSA-N
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Description

2,6-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of two chlorine atoms and a benzamide group attached to a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the cyclization of thioformanilides. One common method includes the use of 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature, which results in high yields . Another approach involves the condensation of 2-aminothiophenol with aldehydes in the presence of iodine in DMF, leading to the formation of benzothiazoles .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of organic synthesis, such as the use of efficient catalysts and optimization of reaction conditions, are likely employed to achieve high yields and purity in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,6-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of two chlorine atoms and a benzamide group, which confer distinct chemical and biological properties. These structural features differentiate it from other benzothiazole derivatives and contribute to its specific applications and effects.

Properties

Molecular Formula

C15H10Cl2N2OS

Molecular Weight

337.2 g/mol

IUPAC Name

2,6-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C15H10Cl2N2OS/c1-8-5-6-11-12(7-8)21-15(18-11)19-14(20)13-9(16)3-2-4-10(13)17/h2-7H,1H3,(H,18,19,20)

InChI Key

DUODDZRRQVKMJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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